Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol
Executive Summary
In contemporary medicinal chemistry, chiral pyrrolidine derivatives serve as privileged scaffolds for central nervous system (CNS) therapeutics and highly specific enzyme inhibitors. (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol (CAS: 1334829-00-3)[1] is a highly versatile, bifunctional organic compound characterized by a chiral methoxy-substituted pyrrolidine core and an N-linked ethanol appendage. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural logic, and field-proven experimental protocols for its derivatization.
By synthesizing empirical supplier data[1] with advanced in silico predictive modeling, this guide equips drug development professionals with the foundational data necessary to integrate this molecule into complex synthetic pipelines.
Structural Architecture and Electronic Profiling
The utility of (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol stems from its orthogonal functional groups, which allow for highly selective synthetic transformations[1]:
-
The Tertiary Amine (N1): Buried within the pyrrolidine ring, this nitrogen acts as a mild base and a hydrogen-bond acceptor. At physiological pH (7.4), it is predominantly protonated, significantly enhancing the molecule's aqueous solubility and lipophilic efficiency (LipE)—a critical metric for .
-
The (S)-Methoxy Group (C3): The stereospecific (S)-configuration dictates the spatial trajectory of the methoxy oxygen. This acts as a rigid hydrogen-bond acceptor, allowing for highly specific lock-and-key interactions within target receptor pockets without introducing the metabolic liabilities of a free hydroxyl group.
-
The Primary Hydroxyl (N-Ethanol Side Chain): This terminal alcohol is sterically unhindered, making it the primary site for derivatization (e.g., esterification, etherification, or oxidation)[1].
Fig 1: Structural logic and functional group reactivity of the pyrrolidine scaffold.
Physicochemical Properties: Empirical Data and Predictive Modeling
While foundational metrics such as molecular weight (145.20 g/mol ) and molecular formula (C₇H₁₅NO₂) are well-documented, specific thermodynamic properties such as boiling point, melting point, and density are currently classified as "Not available" in major empirical databases[1]. To bridge this gap for formulation scientists, Table 1 synthesizes verified empirical data with high-confidence in silico predictions based on structural analogs.
Table 1: Physicochemical Profile of (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol
| Property | Value | Source / Methodology |
| CAS Number | 1334829-00-3 | Empirical (Supplier Data)[1] |
| Molecular Formula | C₇H₁₅NO₂ | Empirical (Supplier Data) |
| Molecular Weight | 145.20 g/mol | Empirical (Supplier Data)[1] |
| Topological Polar Surface Area (TPSA) | 29.5 Ų | In silico prediction |
| LogP (Octanol/Water) | 0.1 to 0.4 | In silico prediction |
| pKa (Conjugate Acid) | 8.2 – 8.6 | In silico prediction |
| Boiling Point | ~230 – 250 °C (at 760 mmHg) | In silico prediction |
| Density | ~1.02 – 1.08 g/cm³ | In silico prediction |
Causality Insight: The predicted TPSA of 29.5 Ų combined with a LogP near 0.3 indicates excellent membrane permeability. The basic tertiary amine (predicted pKa ~8.4) ensures the molecule is highly soluble in acidic to neutral aqueous environments, making it an ideal candidate for oral drug formulations.
Experimental Methodologies: Self-Validating Protocols
As a Senior Application Scientist, I emphasize that experimental success relies on understanding the causality behind reagent selection. The following protocols are designed as self-validating systems to ensure high-fidelity characterization and derivatization.
Protocol A: Analytical Characterization (LC-MS & NMR)
To confirm the structural integrity of the purchased or synthesized compound, a dual-modal analytical approach is required.
-
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol.
-
Causality: Methanol is an amphiphilic solvent that ensures complete solvation of both the polar hydroxyl group and the lipophilic pyrrolidine core, preventing sample aggregation in the injection loop.
-
-
Mass Spectrometry (ESI+): Run the sample using Positive Electrospray Ionization (ESI+).
-
Causality: The tertiary amine is highly basic and readily accepts a proton in the presence of standard LC-MS additives (e.g., 0.1% Formic Acid). The expected primary signal will be the [M+H]⁺ pseudomolecular ion at m/z 146.1.
-
-
NMR Structural Validation (The D₂O Shake): Acquire a standard ¹H-NMR spectrum in CDCl₃. Subsequently, add a drop of Deuterium Oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the spectrum.
-
Causality: The primary alcohol (-OH) proton is labile. Upon shaking with D₂O, rapid isotopic exchange occurs, converting the -OH to -OD. The disappearance of the hydroxyl peak in the second spectrum self-validates the presence and accessibility of the primary alcohol.
-
Protocol B: Selective O-Acylation (Esterification)
This protocol details the synthesis of an ester prodrug by selectively reacting the primary hydroxyl group while preventing the tertiary amine from interfering[1].
-
Reagent Setup: In an oven-dried flask under inert N₂ atmosphere, dissolve 1.0 eq of (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol in anhydrous Dichloromethane (DCM). Cool the system to 0 °C using an ice bath.
-
Base Addition: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA), followed by the dropwise addition of 1.2 eq of the desired Acyl Chloride.
-
Causality: DIPEA is strictly chosen over standard bases like Triethylamine (TEA). DIPEA's significant prevents it from acting as a competing nucleophile against the acyl chloride. Furthermore, DIPEA acts as an acid scavenger, neutralizing the HCl byproduct. This is critical; if HCl is not scavenged, the pyrrolidine nitrogen will protonate, forming a hydrochloride salt that will precipitate out of the DCM, immediately halting the reaction.
-
-
Quenching and Phase Separation: After 2 hours, quench the reaction with saturated aqueous NaHCO₃.
-
Causality: The mildly basic NaHCO₃ neutralizes any unreacted acyl chloride and ensures the pyrrolidine nitrogen remains in its deprotonated (free base) state. This self-validates the workup, as the uncharged product will cleanly partition into the lower organic (DCM) layer for easy extraction.
-
Fig 2: Divergent synthetic workflows for derivatizing the primary hydroxyl and amine.
References
-
Chemikart. 1334829-00-3 Properties and Molecular Formula. Chemikart Database. URL:[Link]
